![molecular formula C25H16Cl6N2S3 B14732428 3,4,5-Tris[(3,4-dichlorobenzyl)sulfanyl]pyridazine CAS No. 5563-38-2](/img/structure/B14732428.png)
3,4,5-Tris[(3,4-dichlorobenzyl)sulfanyl]pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,5-Tris[(3,4-dichlorobenzyl)sulfanyl]pyridazine is a chemical compound with the molecular formula C25H16Cl6N2S3 and a molecular weight of 653.331 g/mol This compound is characterized by the presence of three 3,4-dichlorobenzyl groups attached to a pyridazine ring through sulfanyl linkages
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Tris[(3,4-dichlorobenzyl)sulfanyl]pyridazine typically involves the reaction of 3,4-dichlorobenzyl chloride with 3,4,5-tris(mercaptomethyl)pyridazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
3,4,5-Tris[(3,4-dichlorobenzyl)sulfanyl]pyridazine can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiols using reducing agents like lithium aluminum hydride.
Substitution: The chlorobenzyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions are often conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Substitution: Formation of substituted benzyl derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Explored for its potential as an anticancer agent, with studies focusing on its ability to inhibit the growth of cancer cells.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
作用机制
The mechanism of action of 3,4,5-Tris[(3,4-dichlorobenzyl)sulfanyl]pyridazine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of enzymes involved in critical biological processes, such as DNA replication or protein synthesis.
Disrupting Cell Membranes: Interacting with and disrupting the integrity of cell membranes, leading to cell death.
Inducing Apoptosis: Triggering programmed cell death pathways in cancer cells, thereby inhibiting their growth and proliferation.
相似化合物的比较
3,4,5-Tris[(3,4-dichlorobenzyl)sulfanyl]pyridazine can be compared with other similar compounds, such as:
3-Chloro-4,5-bis[(3,4-dichlorobenzyl)sulfanyl]pyridazine: This compound has a similar structure but with one less sulfanyl group, which may result in different chemical and biological properties.
3,4,5-Tris[(3-fluorobenzyl)sulfanyl]pyridazine:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
属性
CAS 编号 |
5563-38-2 |
|---|---|
分子式 |
C25H16Cl6N2S3 |
分子量 |
653.3 g/mol |
IUPAC 名称 |
3,4,5-tris[(3,4-dichlorophenyl)methylsulfanyl]pyridazine |
InChI |
InChI=1S/C25H16Cl6N2S3/c26-17-4-1-14(7-20(17)29)11-34-23-10-32-33-25(36-13-16-3-6-19(28)22(31)9-16)24(23)35-12-15-2-5-18(27)21(30)8-15/h1-10H,11-13H2 |
InChI 键 |
BZMNNBSRGLREPV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1CSC2=CN=NC(=C2SCC3=CC(=C(C=C3)Cl)Cl)SCC4=CC(=C(C=C4)Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



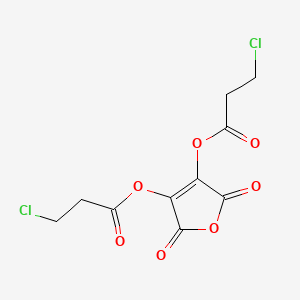
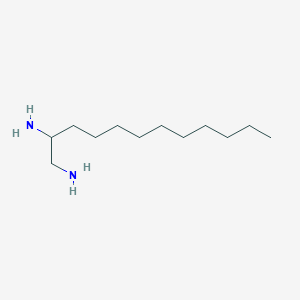
![6-[2-[4-(Dimethylamino)phenyl]ethenyl]pyridine-2-carboxylic acid](/img/structure/B14732364.png)
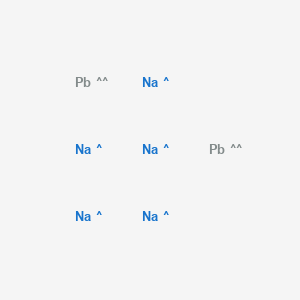

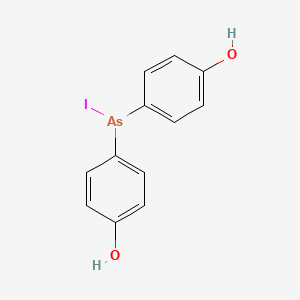
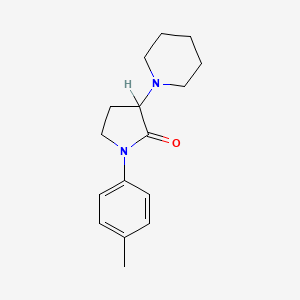

![Bicyclo[2.2.1]hepta-2,5-dien-7-yl 4-methoxybenzoate](/img/structure/B14732424.png)

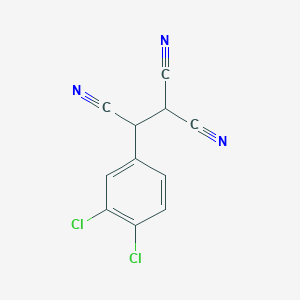

![1-(4-Methylphenyl)-4-[(4-methylphenyl)sulfanylmethyl]piperazine](/img/structure/B14732445.png)
